molecular formula C19H26N2O2 B442709 N~1~-{2-[(CYCLOPENTYLCARBONYL)AMINO]-5-METHYLPHENYL}-1-CYCLOPENTANECARBOXAMIDE

N~1~-{2-[(CYCLOPENTYLCARBONYL)AMINO]-5-METHYLPHENYL}-1-CYCLOPENTANECARBOXAMIDE

Cat. No.: B442709
M. Wt: 314.4g/mol
InChI Key: DPCXOWIVIXEVEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-{2-[(CYCLOPENTYLCARBONYL)AMINO]-5-METHYLPHENYL}-1-CYCLOPENTANECARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentylcarbonyl group and a cyclopentanecarboxamide group attached to a methylphenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{2-[(CYCLOPENTYLCARBONYL)AMINO]-5-METHYLPHENYL}-1-CYCLOPENTANECARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-amino-5-methylphenyl with cyclopentanecarbonyl chloride under controlled conditions to form the intermediate compound. This intermediate is then reacted with cyclopentanecarboxylic acid to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N~1~-{2-[(CYCLOPENTYLCARBONYL)AMINO]-5-METHYLPHENYL}-1-CYCLOPENTANECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

N~1~-{2-[(CYCLOPENTYLCARBONYL)AMINO]-5-METHYLPHENYL}-1-CYCLOPENTANECARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-{2-[(CYCLOPENTYLCARBONYL)AMINO]-5-METHYLPHENYL}-1-CYCLOPENTANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-{2-[(CYCLOPENTYLCARBONYL)AMINO]-5-METHYLPHENYL}-1-CYCLOPENTANECARBOXAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of cyclopentylcarbonyl and cyclopentanecarboxamide groups attached to a methylphenyl ring sets it apart from similar compounds, making it a valuable compound for various research applications .

Properties

Molecular Formula

C19H26N2O2

Molecular Weight

314.4g/mol

IUPAC Name

N-[2-(cyclopentanecarbonylamino)-4-methylphenyl]cyclopentanecarboxamide

InChI

InChI=1S/C19H26N2O2/c1-13-10-11-16(20-18(22)14-6-2-3-7-14)17(12-13)21-19(23)15-8-4-5-9-15/h10-12,14-15H,2-9H2,1H3,(H,20,22)(H,21,23)

InChI Key

DPCXOWIVIXEVEU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2CCCC2)NC(=O)C3CCCC3

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CCCC2)NC(=O)C3CCCC3

Origin of Product

United States

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